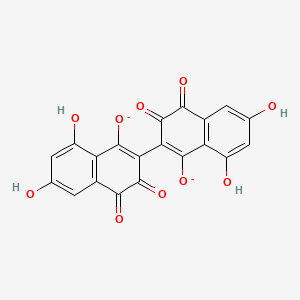
3,3'-Biflaviolin 2,2'-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-biflaviolin 2,2'-diolate is dianion of 3,3'-biflaviolin arising from selective deprotonation of the OH groups at the 2- and 2'-positions. It is a conjugate base of a 3,3'-biflaviolin. It is a conjugate acid of a 3,3'-biflaviolin(3-).
科学的研究の応用
Fungal Melanin Inhibition and Pigment Synthesis
A study identified 3,3'-biflaviolin as a pigment produced by the fungus Thielaviopsis basicola when treated with the fungal melanin inhibitor, tricyclazole. This discovery indicates the potential use of 3,3'-biflaviolin in studying melanin pathways and pigment synthesis in fungi (Stipanovic & Wheeler, 1980).
Role in Biosynthesis of Secondary Metabolites
Research on Streptomyces avermitilis, a bacterium producing clinically significant drugs, revealed the role of CYP158A3, a biflaviolin synthase, in pigment biosynthesis. This enzyme's ability to catalyze C-C coupling reactions suggests that 3,3'-biflaviolin could play a role in the biosynthesis of secondary metabolites in microorganisms (Lim et al., 2016).
Protective Mechanisms Against UV Irradiation
Studies on cytochrome P450 158A2 (CYP158A2) in Streptomyces coelicolor A3(2) have demonstrated its role in catalyzing oxidative C-C coupling reactions to polymerize flaviolin, forming biflaviolin and triflaviolin. These compounds protect the soil bacterium from UV irradiation effects (Zhao et al., 2007).
Crystal Structure Analysis in Dye Synthesis
The crystal structure of related compounds, such as squarylium dyes, has been determined, indicating the potential for 3,3'-biflaviolin in dye synthesis and crystallography studies (Tong & Bi-xian, 1999).
Catalyst in Chemical Reactions
Research has been conducted on molybdenum imido alkylidene metathesis catalysts that contain electron-withdrawing diolates, which could provide insights into the potential use of biflaviolin-related compounds in catalyzing various chemical reactions (Singh et al., 2007).
特性
製品名 |
3,3'-Biflaviolin 2,2'-diolate |
|---|---|
分子式 |
C20H8O10-2 |
分子量 |
408.3 g/mol |
IUPAC名 |
2-(6,8-dihydroxy-1-oxido-3,4-dioxonaphthalen-2-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C20H10O10/c21-5-1-7-11(9(23)3-5)17(27)13(19(29)15(7)25)14-18(28)12-8(16(26)20(14)30)2-6(22)4-10(12)24/h1-4,21-24,27-28H/p-2 |
InChIキー |
HLLYQNIOBPIXKP-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)C(=C2[O-])C3=C(C4=C(C=C(C=C4O)O)C(=O)C3=O)[O-])O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



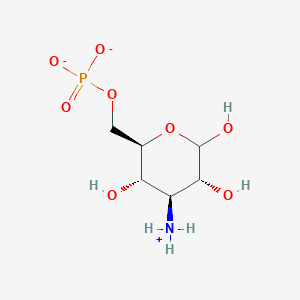
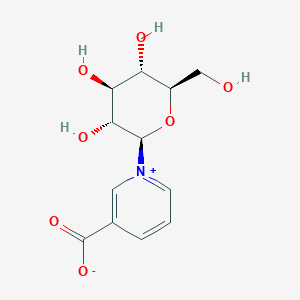
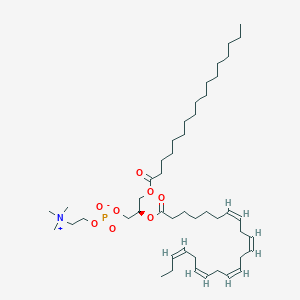
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
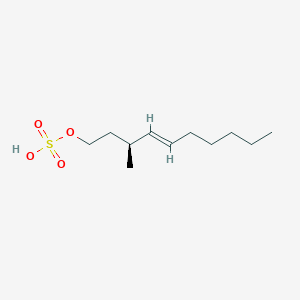
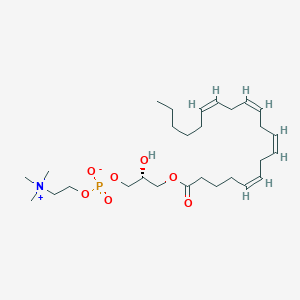
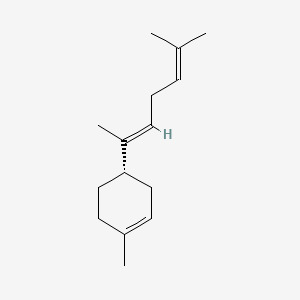
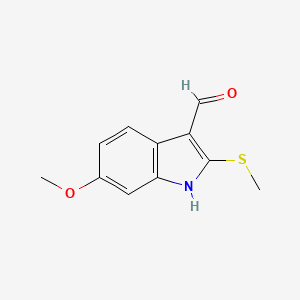
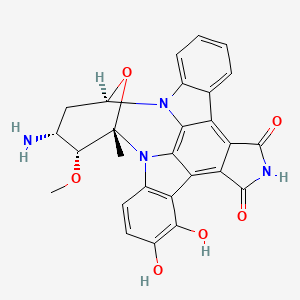
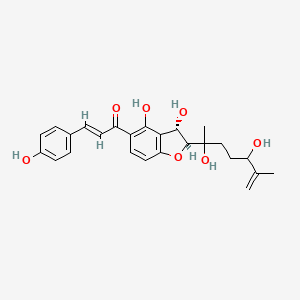
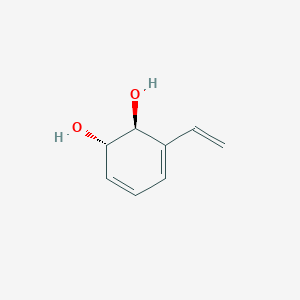
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
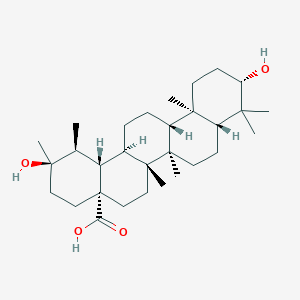
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)